4-Sulfamoylbenzene-1-carbothioamide
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Overview
Description
4-Sulfamoylbenzene-1-carbothioamide is a chemical compound with the molecular formula C₇H₈N₂O₂S₂ and a molecular weight of 216.28 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a sulfamoyl group and a carbothioamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoylbenzene-1-carbothioamide typically involves the reaction of 4-aminobenzenesulfonamide with carbon disulfide under basic conditions. The reaction proceeds as follows:
Starting Materials: 4-aminobenzenesulfonamide and carbon disulfide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 4-aminobenzenesulfonamide is dissolved in a suitable solvent, and carbon disulfide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Sulfamoylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminobenzene derivatives.
Substitution: Nitrobenzene or halogenated benzene derivatives.
Scientific Research Applications
4-Sulfamoylbenzene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Sulfamoylbenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbothioamide group may also play a role in binding to metal ions or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but with a carboxylic acid group instead of a carbothioamide group.
4-Aminobenzenesulfonamide: Precursor in the synthesis of 4-Sulfamoylbenzene-1-carbothioamide.
Benzene-1,4-dicarbothioamide: Contains two carbothioamide groups attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both sulfamoyl and carbothioamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-sulfamoylbenzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S2/c8-7(12)5-1-3-6(4-2-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELROTSKXOWDJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388251 |
Source
|
Record name | 4-sulfamoylthiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56236-74-9 |
Source
|
Record name | NSC221586 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-sulfamoylthiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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